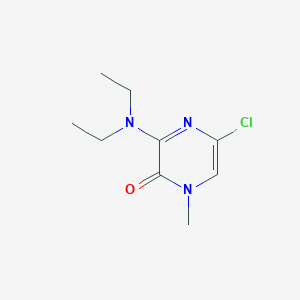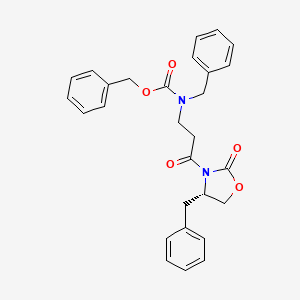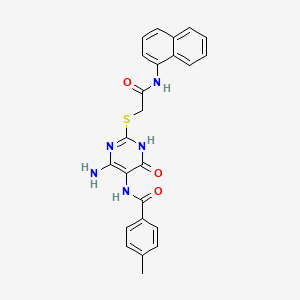![molecular formula C7H4NNaOS B14096268 Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)
Sodium benzo[d]isothiazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium benzo[d]isothiazol-3-olate is a chemical compound with the molecular formula C7H4NNaOS. It is a sodium salt derivative of benzo[d]isothiazol-3-ol, featuring a fused isothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium benzo[d]isothiazol-3-olate typically involves the reaction of benzo[d]isothiazol-3-ol with sodium hydroxide. The process can be summarized as follows:
Starting Material: Benzo[d]isothiazol-3-ol.
Reagent: Sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix benzo[d]isothiazol-3-ol with sodium hydroxide.
Purification: The product is purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium benzo[d]isothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[d]isothiazol-3-one-1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution Reagents: Various alkyl halides and metal salts can be used for substitution reactions.
Major Products:
Oxidation Product: Benzo[d]isothiazol-3-one-1-oxide.
Substitution Products: Depending on the substituent, various derivatives of benzo[d]isothiazol-3-olate can be formed.
Scientific Research Applications
Sodium benzo[d]isothiazol-3-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is a core structure in several antipsychotic drugs, such as ziprasidone and lurasidone.
Mechanism of Action
The mechanism of action of sodium benzo[d]isothiazol-3-olate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway.
Pathways Involved: The compound inhibits the MEP pathway, which is essential for isoprenoid biosynthesis in Plasmodium spp., making it a potential antimalarial agent.
Comparison with Similar Compounds
Sodium benzo[d]isothiazol-3-olate can be compared with other similar compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous media, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H4NNaOS |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
sodium;1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
CFMIJCAMTQLSTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide](/img/structure/B14096186.png)
![1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096188.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096208.png)
![4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one](/img/structure/B14096211.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096220.png)
![5-(3-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096229.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14096235.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B14096241.png)



